molecular formula C25H18ClN3O7 B1147778 5(6)-CR 110, SE CAS No. 254732-34-8

5(6)-CR 110, SE

Cat. No.: B1147778
CAS No.: 254732-34-8
M. Wt: 507.89
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Description

Evolution of Synthetic Fluorescent Dyes in Chemical and Biological Research

The journey of fluorescent dyes in scientific research began over a century ago with the synthesis of fluorescein (B123965) in 1871 by German chemist Adolf von Baeyer. biotium.com This marked the dawn of synthetic fluorophores, which would eventually become indispensable tools. biotium.com For decades, scientists relied on these chemical dyes for staining and imaging, establishing chemistry as the core discipline for visualizing biological molecules. hhmi.orgnih.gov

The field saw a significant transformation with the discovery and application of fluorescent proteins, such as Green Fluorescent Protein (GFP), in the 1990s. hhmi.orgnumberanalytics.com This innovation allowed researchers to genetically tag proteins within living cells, a simpler alternative to using synthetic dyes for tracking protein movement. hhmi.orgnih.gov However, the limitations of fluorescent proteins spurred a renewed interest and a "renaissance" in the development of small-molecule synthetic dyes like fluoresceins and rhodamines. nih.gov

Modern chemistry has enabled the creation of new generations of dyes with enhanced properties. numberanalytics.com Chemists learned to fine-tune the structures of dyes like rhodamines to produce a wide spectrum of colors with improved brightness and cell permeability. hhmi.org This led to the development of probes with superior photostability and reduced pH sensitivity compared to early dyes like fluorescein. biotium.com The evolution continues, driven by advancements in organic chemistry, nanotechnology, and biotechnology, leading to sophisticated probes for a vast array of applications, including fluorescence microscopy, flow cytometry, and live-cell imaging. numberanalytics.comnih.govlubio.ch

Strategic Positioning of 5(6)-CR 110, SE in Bioconjugation and Labeling Methodologies

This compound holds a strategic position in bioconjugation due to its specific chemical structure and advantageous fluorescent properties. The "SE" in its name denotes a succinimidyl ester functional group. This group is amine-reactive, meaning it readily forms a stable covalent bond with primary or secondary amines found on biomolecules such as proteins, peptides, and modified nucleic acids. biotium.comavantorsciences.combiotrend.combocascientific.com This reactivity makes it a powerful tool for fluorescently labeling biological targets. bocascientific.comcreative-bioarray.com

The compound is a mixture of two positional isomers, where the carboxyl group is attached at either the 5 or 6 position of the phenyl ring. avantorsciences.comthermofisher.com This isomerism does not significantly affect the spectral properties of the dye. thermofisher.com

Compared to its predecessor, fluorescein, this compound offers significant advantages. It exhibits exceptional photostability and its fluorescence is notably less sensitive to changes in pH, remaining stable in a range from pH 4 to 9. biotium.comavantorsciences.combiotrend.comabpbio.com These characteristics make it a more reliable and robust label for experiments conducted under varying biological conditions. ijcce.ac.ir this compound is the nonsulfonated analog of the Alexa Fluor 488 dye and is also referred to as Rhodamine Green. thermofisher.comthermofisher.com Its conjugates are bright and highly photostable, making them suitable for sensitive detection methods. thermofisher.combroadpharm.com

The table below summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₂₅H₁₇N₃O₇ avantorsciences.com
Molecular Weight 471.42 g/mol avantorsciences.com
Excitation Maximum (Ex) ~498-505 nm lubio.chcreative-bioarray.comabpbio.com
Emission Maximum (Em) ~521-525 nm lubio.chcreative-bioarray.comabpbio.com
Extinction Coefficient ~78,000 cm⁻¹M⁻¹ lubio.chthermofisher.com
Reactive Group Succinimidyl Ester (SE) bocascientific.comabpbio.com
Reactivity Primary and secondary amines biotium.combiotrend.com
Solubility DMSO, DMF biotium.comcreative-bioarray.com

Scope of Academic Inquiry into this compound Beyond Basic Characterization

Academic research involving this compound and its parent compound, 5(6)-Carboxyrhodamine 110, extends far beyond simple characterization. The dye's superior properties have made it a valuable tool in various advanced applications.

One significant area of research is Fluorescence Correlation Spectroscopy (FCS) . The high photostability of this compound makes it particularly well-suited for this technique, which measures fluctuations in fluorescence intensity to study molecular mobility and concentration. thermofisher.comabpbio.comabpbio.com

In the realm of cellular biology , the dye has been employed for detailed imaging studies. Its ability to be conjugated to specific molecules allows researchers to visualize cellular components and track their activities in real time. For instance, research has utilized 5(6)-Carboxyrhodamine 110 as a fluorescent probe to monitor mitochondrial membrane potential, providing insights into cellular health and function under various conditions.

Furthermore, the compound has found use in molecular targeting studies . In research aimed at discovering new inhibitors for bacterial enzymes like RNase E, fluorescent labeling with derivatives of 5(6)-CR 110 has been used to track the interactions of potential drug candidates within bacterial cells.

The synthesis of the dye itself is also a subject of academic inquiry. Researchers have developed novel, eco-friendlier methods, such as using microwave irradiation, to synthesize 5(6)-Carboxyrhodamine 110 isomers. ijcce.ac.ir This approach significantly reduces reaction times and the need for harsh chemicals like concentrated sulfuric acid, representing an important advancement in the production of these valuable research tools. ijcce.ac.ir The challenge of separating the 5- and 6-isomers, due to their similar high polarity, has also been addressed through methods like esterification followed by hydrolysis to achieve high-purity target products. ijcce.ac.ir

Properties

CAS No.

254732-34-8

Molecular Formula

C25H18ClN3O7

Molecular Weight

507.89

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 6 Cr 110, Se

Established Synthetic Pathways for Rhodamine-based Fluorescent Dyes

Traditional synthesis of rhodamine dyes, including the Carboxyrhodamine 110 precursor, has been well-documented, though it often presents challenges regarding isomeric purity and reaction conditions.

The synthesis of 5(6)-Carboxyrhodamine 110 typically involves the condensation of 3-aminophenol (B1664112) with trimellitic anhydride (B1165640). researchgate.netresearchgate.net A significant challenge in this pathway is the generation of a mixture of two structural isomers: 5-Carboxyrhodamine 110 and 6-Carboxyrhodamine 110. researchgate.net This isomer formation occurs because the unsymmetrical trimellitic anhydride has two reactive sites where condensation can occur. researchgate.net

The direct separation of these two isomers is notably difficult due to their very similar physical properties and high polarity. researchgate.netresearchgate.net A common strategy to overcome this is to first esterify the crude isomeric mixture. This derivatization alters the polarity, making the isomers separable by techniques like flash chromatography. researchgate.netresearchgate.netnih.gov Following separation, the isolated esters are hydrolyzed back to the pure 5- and 6-carboxylic acid forms. researchgate.net While effective, this multi-step process can be time-consuming. researchgate.netresearchgate.net To circumvent isomer generation entirely, alternative methods have been developed using phthalaldehydic acids as replacements for the anhydride, which provides only one point of reactivity and thus leads to a single isomer product. researchgate.netresearchgate.net

The carboxylic acid group of 5(6)-Carboxyrhodamine 110 is not inherently reactive towards amines. To make it useful for labeling proteins, oligonucleotides, and other biomolecules, it is converted into a more reactive form, typically an N-Hydroxysuccinimide (NHS) ester. biotium.com NHS esters are effective amine-reactive reagents because the NHS group is an excellent leaving group, facilitating nucleophilic attack by primary or secondary aliphatic amines. tocris.comglenresearch.com

The conversion process, known as activation, involves reacting the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent. Several reagents and conditions can be employed for this activation.

Table 1: Reagents for NHS Ester Formation

Activating Agent Base/Additive Solvent Reference
N,N′-Disuccinimidyl carbonate (DSC) 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA) Dichloromethane (DCM) nih.gov
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) Triethylamine Dimethyl sulfoxide (B87167) (DMSO) nih.gov

The reaction is typically performed in an anhydrous organic solvent like DMSO or DMF at a slightly basic pH (7-9) to ensure the target amines are deprotonated and thus nucleophilic. tocris.comglenresearch.com It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the intended target molecule for reaction with the NHS ester. tocris.comglenresearch.com

Novel Approaches in 5(6)-CR 110, SE Synthesis for Enhanced Utility

Recent advancements in synthetic chemistry have focused on improving the efficiency, yield, and environmental impact of producing rhodamine precursors, as well as on strategies to modulate the final compound's reactivity for specific applications.

Conventional synthesis of 5(6)-Carboxyrhodamine 110 often requires long reaction times and large quantities of harsh reagents like concentrated sulfuric acid. researchgate.netresearchgate.net Microwave-assisted synthesis has emerged as a rapid and eco-friendly alternative. researchgate.net This technique utilizes microwave irradiation to heat the reaction, which can dramatically accelerate reaction rates. nih.govresearchgate.net

Studies have shown that the condensation of 3-aminophenol and trimellitic anhydride can be completed in minutes using microwave heating, compared to many hours with conventional methods. researchgate.net This approach not only saves time but also significantly reduces the need for corrosive solvents like H2SO4, aligning with the principles of green chemistry. researchgate.net The use of more benign solvents like ethanol (B145695) has also been explored in microwave-assisted synthesis of other rhodamine derivatives. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5(6)-Carboxyrhodamine 110 Precursors

Parameter Conventional Method Microwave-Assisted Method Reference
Reaction Time 6–24 hours 10–60 minutes researchgate.netnih.gov
Solvent Large quantities of concentrated H2SO4 or propionic acid Minimal H2SO4 in propionic acid researchgate.net
Yield Moderate to high High (e.g., ~86% for methyl ester intermediate) researchgate.netnih.gov

| Work-up | More complex | Simplified processing | nih.govresearchgate.net |

The primary functionalization of Carboxyrhodamine 110 is its conversion to the SE/NHS ester, which imparts reactivity towards primary amines. biotium.comabpbio.com This allows for the straightforward conjugation of the dye to a wide range of biological molecules, effectively "targeting" them for fluorescent detection.

Further functionalization strategies aim to direct the dye to specific cellular locations or to modulate its properties. For instance, rhodamine derivatives can be conjugated to molecules that target specific organelles, such as the mitochondria. researchgate.net This is often achieved by attaching moieties like triphenylphosphonium (TPP) cations, which accumulate in the mitochondria due to the organelle's membrane potential. researchgate.net Another strategy involves incorporating the dye into larger assemblies, such as nanoparticles, which can be functionalized with ligands to target specific cell surface receptors for imaging and therapeutic delivery. nih.gov These advanced strategies expand the utility of the core rhodamine fluorophore beyond simple protein labeling to sophisticated applications in cell biology and diagnostics.

Purification and Characterization Methodologies for Synthetic this compound Products

Rigorous purification and characterization are essential to ensure the quality and reliability of the final this compound product. As noted, a key purification challenge is the separation of the 5- and 6- isomers of the carboxyrhodamine precursor. researchgate.net This is typically achieved using flash column chromatography after an esterification step. nih.govnih.gov The final NHS ester product is also purified chromatographically to remove unreacted starting materials and byproducts. nih.govnih.gov

A suite of analytical techniques is used to confirm the structure and purity of the synthesized compounds. High-performance liquid chromatography (HPLC) is commonly used to determine the isomeric purity of the separated 5- and 6-carboxyrhodamine products, often achieving >99% purity. nih.gov Spectroscopic methods are employed for structural verification.

Table 3: Common Characterization Techniques for Rhodamine Derivatives

Technique Purpose Reference
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Confirms the chemical structure and connectivity of atoms. nih.govnih.govresearchgate.net
Fourier-Transform Infrared Spectroscopy (FT-IR) Identifies characteristic functional groups present in the molecule. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) Determines the precise molecular weight and elemental composition. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and separates isomers. nih.govnih.gov

| UV-Visible Spectroscopy | Determines the maximum absorption wavelength (λmax) of the dye. | tocris.com |

Mechanistic Investigations of 5 6 Cr 110, Se Interactions and Photophysical Behavior

Reaction Kinetics and Mechanisms of Succinimidyl Ester Bioconjugation with Nucleophilic Substrates

The utility of 5(6)-CR 110, SE as a fluorescent label stems from its ability to form stable covalent bonds with biomolecules. This is primarily achieved through the reaction of its succinimidyl ester (SE) group with nucleophilic substrates, most notably primary amines.

The core of this compound's labeling capability lies in the reactivity of its N-hydroxysuccinimide (NHS) ester group. This group readily reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins or amino-modified oligonucleotides. glenresearch.comtocris.com The reaction proceeds via a nucleophilic attack by the deprotonated amine on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then eliminates the N-hydroxysuccinimide (NHS) leaving group to create a highly stable amide bond. glenresearch.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. glenresearch.com

The general mechanism for this highly selective and efficient conjugation strategy is as follows:

The primary aliphatic amine acts as a nucleophile. glenresearch.com

It attacks the carbonyl group of the NHS ester. glenresearch.com

A tetrahedral intermediate is formed. glenresearch.com

The N-hydroxysuccinimide group is eliminated. glenresearch.com

A stable, covalent amide bond is formed between the dye and the biomolecule. glenresearch.com

This reaction's specificity for primary amines allows for targeted labeling of biomolecules with minimal side reactions. glenresearch.com

The efficiency of the bioconjugation reaction is significantly influenced by the reaction environment, particularly pH and the choice of solvent.

Solvent: The choice of solvent is also critical. This compound, like many NHS esters, may have limited solubility in purely aqueous solutions. lumiprobe.com Therefore, it is often first dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer containing the biomolecule. glenresearch.comlumiprobe.com It is crucial to use anhydrous solvents to prevent premature hydrolysis of the ester. The presence of primary amine-containing buffers, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. lumiprobe.comthermofisher.com Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers. thermofisher.com Studies have shown that for labeling aminoallyl-modified RNA, a buffer of 300 mM sodium bicarbonate at a pH of 7.0-7.5, with a DMSO concentration of 45-55%, provides optimal results. tandfonline.com

Parameter Optimal Condition Reason References
pH 7.0 - 9.0 (ideally 8.3-8.5)Balances amine deprotonation and ester hydrolysis glenresearch.comlumiprobe.comnih.gov
Solvent Anhydrous DMSO or DMF for stock solutionPrevents premature hydrolysis of the NHS ester glenresearch.comlumiprobe.com
Buffer Phosphate, Borate, CarbonateNon-nucleophilic, maintains stable pH thermofisher.com
Temperature Room temperature or 4°CControls reaction rate and stability thermofisher.com
Duration 0.5 to 4 hoursAllows for completion of the reaction thermofisher.com

Intramolecular Photophysical Processes and Environmental Sensitivity of this compound

The fluorescence of this compound is not static but is influenced by a variety of intramolecular processes and its immediate surroundings.

Fluorescence quenching, a process that decreases the fluorescence intensity, can occur through several mechanisms. For rhodamine dyes like 5(6)-CR 110, two prominent quenching mechanisms are Photoinduced Electron Transfer (PeT) and Twisted Intramolecular Charge Transfer (TICT).

Photoinduced Electron Transfer (PeT): In PeT, an electron is transferred from a donor molecule to the excited fluorophore (or vice versa), leading to a non-radiative decay back to the ground state. rsc.org For some rhodamine derivatives, PeT can occur from the carboxylate group to the xanthene ring, a process modulated by the solvent and the interactions between the carboxyphenyl and xanthene rings. rsc.org This electron transfer process can effectively quench the fluorescence of the dye. thieme-connect.comthieme-connect.com

Twisted Intramolecular Charge Transfer (TICT): TICT is a phenomenon where, upon photoexcitation, the molecule undergoes an intramolecular rotation, leading to a twisted, charge-separated state. jst.go.jp This TICT state is typically non-emissive, providing a pathway for non-radiative decay and thus quenching fluorescence. jst.go.jpmdpi.com In rhodamine derivatives, the magnitude of TICT can be influenced by steric hindrance. For instance, introducing substituents near the amino groups can induce intramolecular twisting and quench fluorescence, a phenomenon termed steric repulsion-induced TICT (sr-TICT). jst.go.jpjst.go.jp

The fluorescence properties of this compound are highly sensitive to its local microenvironment, which can be exploited for various sensing applications.

Polarity: The polarity of the solvent or microenvironment can influence the fluorescence emission of rhodamine dyes. A change in solvent can lead to detectable spectral shifts in both absorption and emission. google.com For example, the excitation and emission maxima of 5(6)-CR 110 are approximately 502/524 nm in methanol, but shift to around 492/521 nm in aqueous buffers.

Viscosity: The fluorescence intensity of many rhodamine derivatives is dependent on the viscosity of their environment. rsc.org In a more viscous medium, the intramolecular rotations that can lead to non-radiative decay (such as those involved in TICT) are restricted. rsc.org This suppression of non-radiative pathways leads to an increase in fluorescence quantum yield and intensity. rsc.orgnih.gov This property allows such dyes to be used as "fluorescent molecular rotors" to probe the microviscosity of their surroundings, for instance, within live cells. researchgate.net The relationship between fluorescence lifetime (τf) and solvent viscosity (η) for some rhodamine dyes can be described by the Förster–Hoffmann equation: τf = Cη^(2/3). rsc.org

Environmental Factor Effect on Fluorescence Underlying Mechanism References
Increasing Polarity Spectral shifts (hypsochromic or bathochromic)Altered stabilization of ground and excited states google.com
Increasing Viscosity Increased fluorescence intensityRestriction of intramolecular rotation (e.g., TICT) rsc.orgnih.govresearchgate.net
pH Largely insensitive between pH 4-9Stable xanthene core structure jenabioscience.combiotium.com

Intermolecular Interactions of this compound Conjugates in Complex Systems

Once conjugated to a biomolecule, the photophysical properties of 5(6)-CR 110 can be further modulated by its interactions within a complex biological system. The local environment of the conjugated dye, such as its proximity to specific amino acid residues or other molecules, can lead to changes in its fluorescence.

For instance, conjugation to proteins can sometimes lead to fluorescence quenching. google.com This can be due to a variety of factors, including interactions with quenching moieties on the protein surface or a change in the local microenvironment that favors non-radiative decay pathways. Conversely, the fluorescence of the dye can be enhanced if the conjugation restricts its rotational freedom, as discussed above. google.com

In complex biological milieus, the presence of various ions and biomolecules can also influence the fluorescence of the conjugate. Some metal ions, for example, can act as quenchers through energy or electron transfer mechanisms. acs.org The design of fluorescent probes often takes advantage of these interactions. For example, a fluorogenic molecule can be designed with a quencher that is displaced upon reaction with a specific protein, leading to a "turn-on" fluorescence signal. nih.gov

Dye-Biomolecule Binding Mechanisms (e.g., Intercalation, Surface Association)

The interaction of 5(6)-Carboxyrhodamine 110, Succinimidyl Ester (this compound) with biomolecules is primarily governed by the reactive succinimidyl ester group, which facilitates covalent conjugation. However, non-covalent interactions also play a role in its photophysical behavior and its application as a fluorescent probe. The binding mechanisms are highly dependent on the context of the application and the nature of the target biomolecule.

Covalent Conjugation: The principal binding mechanism for this compound is its reaction with primary and secondary amines on biomolecules. The succinimidyl ester is an amine-reactive functional group that forms a stable amide bond, covalently attaching the carboxyrhodamine 110 fluorophore to proteins, amine-modified oligonucleotides, and other amine-containing molecules. diva-portal.orgbiotium.com This method is fundamental to its use as a fluorescent label for tracking and quantifying biomolecules.

Interaction with Nucleic Acids: While some fluorescent dyes interact with DNA through non-covalent means such as intercalation (inserting between base pairs) or groove binding, the predominant use of 5(6)-CR 110 in DNA analysis involves covalent attachment. rsc.org In a key method for single nucleotide polymorphism (SNP) genotyping, dye-labeled deoxynucleoside triphosphates (dNTPs), including those tagged with 5-carboxyrhodamine-110 (R110), are used as terminators in primer extension reactions. nih.gov The dye is enzymatically incorporated into the growing DNA strand, a process that leads to fluorescence quenching. nih.gov This interaction is therefore not a general affinity for DNA but a highly specific, enzyme-mediated covalent binding event at a targeted location. nih.govnih.gov

Non-Covalent and Surface Association: In applications where the dye is not functionalized for specific binding, the core carboxyrhodamine 110 structure exhibits limited intrinsic affinity for complex biomolecular structures. Studies using 6-carboxyrhodamine 110 as a control fluorophore have shown that, unlike derivatives engineered for specific glycan binding, the parent dye does not bind to the extracellular matrix. Instead, it acts as a cell-impermeable, non-binding agent that fills extracellular spaces. biorxiv.orgmedchemexpress.com This behavior can be characterized as a non-specific surface association, where the dye populates available volume without engaging in high-affinity interactions with specific molecular sites.

Table 1: Summary of 5(6)-CR 110 Binding Mechanisms

Binding MechanismTarget BiomoleculeDescription of InteractionRelevant Application
Covalent Conjugation Proteins, PeptidesThe succinimidyl ester (SE) group reacts with primary amines (e.g., lysine residues) to form a stable amide bond.Immunofluorescence, Flow Cytometry, Protein Labeling
Covalent Incorporation DNAThe dye, pre-conjugated to a nucleotide (e.g., dGTP), is enzymatically incorporated into a DNA strand by a polymerase. nih.govnih.govDNA Sequencing, Genotyping
Non-Specific Surface Association Extracellular MatrixThe dye acts as a space-filler in complex biological environments without specific, high-affinity binding. biorxiv.orgmedchemexpress.comControl experiments in live tissue imaging

Aggregation Behavior of this compound and its Conjugates

The aggregation of fluorescent dyes can significantly impact their photophysical properties, often leading to self-quenching and reduced quantum yield. Both the unconjugated 5(6)-CR 110 dye and its biomolecular conjugates are susceptible to aggregation under certain conditions.

Aggregation of Unconjugated Dye: Carboxyrhodamine 110 is known to exhibit aggregation, particularly at high concentrations in aqueous solutions. This phenomenon is evidenced by the observation of self-quenching, where an increase in dye concentration leads to a decrease in fluorescence intensity. ucsf.edu This effect is exploited in vesicle leakage assays, where the de-quenching of released dye indicates membrane permeabilization. ucsf.edu In other high-resolution applications like Fluorescence Correlation Spectroscopy (FCS), it is often recommended to filter dye solutions to remove aggregates, which can cause artifactual fluctuations in the fluorescence signal. addexbio.com The tendency of the dye to aggregate is a critical consideration for experimental design and data interpretation.

Aggregation of Conjugates: The conjugation of small molecules, including fluorophores, to biomolecules like antibodies can increase the propensity for aggregation. This is often attributed to increased hydrophobicity and altered intermolecular interactions of the resulting conjugate. While extensive data on antibody-drug conjugates (ADCs) confirms this trend, the principle also applies to fluorophore conjugates. jenabioscience.com To mitigate this issue, derivatives of carboxyrhodamine 110 have been developed that incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) linkers. nih.gov These linkers improve the water solubility of the dye and its conjugates, leading to a reduction in aggregation when stored or used in aqueous buffers. nih.gov This design strategy underscores that aggregation is a recognized challenge and an important parameter to control in the development of bioconjugates.

Table 2: Research Findings on Aggregation of 5(6)-CR 110 and its Derivatives

Compound/SystemObservationImplication/Mitigation Strategy
Unconjugated 5(6)-CR 110 Exhibits self-quenching at high concentrations in solution. ucsf.eduIndicates formation of non-fluorescent or weakly fluorescent aggregates (e.g., H-dimers).
Unconjugated 5(6)-CR 110 Recommended practice of filtering solutions (0.1 µm) for FCS experiments. addexbio.comConfirms the presence of aggregates that can interfere with sensitive measurements.
Carboxyrhodamine 110 Derivatives Introduction of hydrophilic PEG spacer arms. nih.govImproves water solubility and results in less aggregation of the final bioconjugate in aqueous solutions.
Bioconjugates Increased hydrophobicity upon conjugation can lead to higher aggregation propensity.The use of hydrophilic linkers is a key strategy to improve the stability and solubility of the conjugate.

Advanced Spectroscopic and Biophysical Characterization of 5 6 Cr 110, Se Conjugates

Steady-State and Time-Resolved Fluorescence Spectroscopy of 5(6)-CR 110, SE in Solution and Conjugated Forms

Steady-state and time-resolved fluorescence spectroscopy are powerful techniques to characterize the photophysical properties of this compound and its behavior when conjugated to biomolecules. These methods provide insights into the fluorophore's local environment, its interactions, and the dynamics of the labeled molecule.

The fundamental spectroscopic properties of this compound include an excitation maximum around 505 nm and an emission maximum at approximately 525 nm. thermofisher.com However, these values can be influenced by environmental factors such as solvent polarity and conjugation to a macromolecule. The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are key parameters determined by these techniques. researchgate.netresearchgate.netedinst.com For rhodamine derivatives, quantum yields and lifetimes are sensitive to the molecular structure and the surrounding environment. researchgate.netresearchgate.net While specific data for the unconjugated this compound succinimidyl ester is not extensively published, related rhodamine dyes and fluorescein (B123965) derivatives show lifetimes typically in the range of 1 to 5 nanoseconds (ns) in aqueous solutions. researchgate.netmdpi.comthermofisher.com For instance, fluorescein, a structurally similar dye, has a lifetime of about 4.1 ns in phosphate-buffered saline (PBS). researchgate.net

Time-resolved fluorescence provides more detailed information than steady-state measurements, as it can resolve different populations of fluorophores or conformational states that may have distinct fluorescence lifetimes. mdpi.com The decay of fluorescence intensity over time after a pulse of excitation light is often complex and may be fitted to multi-exponential models, where each component corresponds to a different molecular state or environment. mdpi.comchemrxiv.org

Interactive Data Table: General Photophysical Properties of Rhodamine-type Dyes Below is a table summarizing typical photophysical properties for dyes related to this compound. Note that specific values for this compound can vary based on conjugation and local environment.

PropertyTypical Value RangeSignificance
Excitation Max (λex)~500-530 nmWavelength for optimal excitation.
Emission Max (λem)~520-550 nmWavelength of maximum fluorescence intensity.
Quantum Yield (Φ)0.4 - 0.9Efficiency of light emission. researchgate.net
Lifetime (τ)1 - 5 nsDuration of the excited state. researchgate.netmdpi.com

Fluorescence Anisotropy Studies for Molecular Dynamics Analysis

Fluorescence anisotropy is a technique that measures the rotational mobility of a fluorescently labeled molecule. nih.govedinst.com When a population of fluorophores is excited with polarized light, the emitted light is also polarized. The extent of this polarization, or anisotropy, depends on how much the molecule rotates during the fluorescence lifetime. nih.gov Faster rotation leads to lower anisotropy (more depolarization), while slower rotation, typical for larger molecules or complexes, results in higher anisotropy. nih.govyorku.ca

This principle is widely used to study molecular dynamics and interactions. edinst.com By labeling a protein or other biomolecule with this compound, changes in its size and shape due to binding events, conformational changes, or aggregation can be monitored. nih.govnih.gov For example, the binding of a small, fluorescently labeled ligand to a large protein will cause a significant increase in anisotropy as the ligand's rotation becomes restricted. edinst.com

The key parameters derived from these studies are the rotational correlation time (θ), which is related to the size and shape of the rotating molecule, and the limiting anisotropy (r₀), which is an intrinsic property of the fluorophore. In studies of protein-protein interactions, the change in anisotropy upon binding can be used to determine binding affinities (Kd). nih.gov

Lifetime Measurements for Probing Molecular Interactions

Fluorescence lifetime is an intrinsic property of a fluorophore that is highly sensitive to its immediate molecular environment but independent of its concentration. evidentscientific.com This makes lifetime measurements a robust tool for probing molecular interactions. leica-microsystems.comcsic.es Processes such as fluorescence quenching, energy transfer, or changes in the local refractive index and polarity can alter the fluorescence lifetime. mdpi.comevidentscientific.com

When a this compound conjugate interacts with another molecule, its lifetime can change. For example, if the labeled protein binds to a quenching agent, the lifetime will decrease. Conversely, if a conformational change moves the fluorophore to a more protected environment, the lifetime may increase. csic.es Fluorescence Lifetime Imaging Microscopy (FLIM) combines lifetime measurements with microscopy to create images where the contrast is based on the lifetime of the fluorophore at each pixel, providing spatial information about molecular interactions within cells. csic.es The lifetime of a fluorophore can decrease significantly in the presence of a suitable acceptor molecule in a process known as Fluorescence Resonance Energy Transfer (FRET), which is a powerful indicator of close proximity. leica-microsystems.commdpi.com

Single-Molecule Fluorescence Spectroscopy (SMFS) Applications with this compound

Single-Molecule Fluorescence Spectroscopy (SMFS) allows for the observation of individual molecules, thereby revealing details that are obscured by the ensemble averaging inherent in traditional spectroscopic methods. psl.eupku.edu.cn This technique is particularly powerful for studying heterogeneous populations and dynamic processes. psl.eupsl.eu Rhodamine derivatives like this compound are used in SMFS due to their brightness and photostability. nih.gov

Elucidation of Conformational Dynamics and Heterogeneity of Labeled Biomolecules

At the single-molecule level, fluctuations in fluorescence intensity or other parameters can be directly observed over time, providing a window into the conformational dynamics of a single biomolecule. psl.eupsl.eu For instance, a protein may switch between different conformational states, and if these states affect the attached this compound dye differently, these transitions can be monitored in real-time. rsc.org

Single-molecule FRET (smFRET) is a prominent application where the distance between two fluorophores, one of which could be this compound, is monitored on a single molecule. psl.euwikipedia.org Fluctuations in the FRET efficiency signal conformational changes, such as the opening and closing of an enzyme's active site or the folding and unfolding of a protein. psl.eursc.org These studies can reveal the distribution of different conformations within a population and the rates of transition between them, painting a detailed picture of the molecule's energy landscape. rsc.org

Investigation of Photoblinking and Photobleaching Kinetics of this compound at the Single-Molecule Level

A critical aspect of SMFS is the photophysical behavior of the fluorescent probe itself. Two key phenomena are photoblinking and photobleaching. single-molecule.nl Photoblinking is a reversible process where the fluorophore enters a temporary non-emissive "dark" state, such as a triplet state or a radical ion state. single-molecule.nlresearchgate.net Photobleaching is the irreversible photochemical destruction of the fluorophore, which ultimately limits the observation time of a single molecule. nih.govpsu.edu

The kinetics of these processes are crucial for the design and interpretation of single-molecule experiments. For rhodamine dyes, blinking can occur on timescales from milliseconds to seconds. researchgate.net The rates of entering and leaving these dark states, as well as the rate of permanent photobleaching, are influenced by factors like excitation intensity and the local chemical environment, including the presence of oxygen and reducing/oxidizing agents. researchgate.netnih.gov While detailed photobleaching and photoblinking kinetics are highly specific to the dye and its environment, studies on similar rhodamine dyes like Rhodamine 6G show that these processes often follow non-exponential kinetics, indicating complex underlying mechanisms. single-molecule.nlresearchgate.net Understanding these kinetics for this compound is essential for accurately analyzing dynamic data from single-molecule experiments. nih.gov

Fluorescence Resonance Energy Transfer (FRET) Methodologies Utilizing this compound

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule. 101.200.202aatbio.com The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nm, making FRET a "spectroscopic ruler" for measuring molecular distances. evidentscientific.comwikipedia.orgaatbio.com

For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. aatbio.com Given its emission spectrum centered around 525 nm, this compound can act as an excellent FRET donor for acceptor dyes that absorb in the green-yellow to orange-red region of the spectrum, such as tetramethylrhodamine (B1193902) (TMR) or cyanine (B1664457) dyes like Cy3. The efficiency of FRET is characterized by the Förster distance (R₀), which is the distance at which energy transfer is 50% efficient. mdpi.comleica-microsystems.com The R₀ value depends on the spectral overlap, the quantum yield of the donor, and the relative orientation of the two dyes. mdpi.com FRET pairs involving fluorescein (a close relative of CR110) and TMR typically have R₀ values in the range of 49-56 Å (4.9-5.6 nm). aatbio.com

FRET experiments using this compound can be used to study a wide range of biological phenomena, including protein-protein interactions, protein folding, and nucleic acid hybridization, both in solution and inside living cells. leica-microsystems.comwikipedia.org101.200.202

Interactive Data Table: Potential FRET Partners for this compound (as Donor) This table lists potential acceptor dyes for this compound, based on spectral overlap principles. The exact Förster distance (R₀) would need to be determined experimentally for each specific conjugate pair.

Potential Acceptor DyeAcceptor Absorption Max (λabs)Typical R₀ Range (Å)Application Example
Tetramethylrhodamine (TMR)~550 nm49 - 56Protein conformational changes. aatbio.com
Cy3~550 nm50 - 60Nucleic acid hybridization, molecular motors.
Alexa Fluor 555~555 nm~50 - 60Protein-protein interactions.
QSY 7 quencher~560 nmN/A (non-fluorescent)Protease activity assays.

Quantitative Distance Measurements in Biological Systems

The ability to measure distances on a nanometer scale is crucial for understanding the structure and function of biomolecular complexes. Conjugates of this compound are utilized in such measurements, primarily through a technique known as Förster Resonance Energy Transfer (FRET). umn.edu FRET is a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule. nih.gov This phenomenon has been aptly termed a "spectroscopic ruler" because the efficiency of energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of their separation. nih.govuzh.ch

For FRET to occur, the donor and acceptor must be in close proximity, typically within 1-10 nanometers. nih.gov The specific distance at which the energy transfer efficiency is 50% is called the Förster radius (R₀), a characteristic value for each donor-acceptor pair. uzh.chnih.gov By labeling two different molecules—or two different sites on the same macromolecule—with a suitable FRET pair (one of which could be CR 110), the distance between them can be quantified with high precision. umn.edunih.gov

The process involves measuring the fluorescence of the donor in the presence and absence of the acceptor. lu.se A decrease in the donor's fluorescence intensity or lifetime, coupled with an increase in the acceptor's emission (sensitized emission), indicates that FRET is occurring. lu.se The FRET efficiency (E) can be calculated from these changes and then used to determine the inter-probe distance. nih.govuzh.ch The excellent photostability and bright fluorescence of CR 110 make it a reliable fluorophore for these demanding quantitative measurements, including those performed at the single-molecule level. jenabioscience.comuzh.ch

Table 1: Key Parameters and Principles of FRET for Distance Measurement
ParameterDescriptionRelevance to Quantitative MeasurementSource
FRET Efficiency (E) The fraction of energy transferred from the excited donor to the acceptor. It ranges from 0 (no transfer) to 1 (100% transfer).The primary experimental observable used to calculate the inter-dye distance. It is highly sensitive to small changes in distance. nih.govlu.se
Förster Radius (R₀) The characteristic distance for a donor-acceptor pair at which FRET efficiency is 50%. Values typically fall in the 1-10 nm range.A critical constant in the FRET equation that relates efficiency to distance. It must be determined for the specific dye pair and experimental conditions. uzh.chnih.gov
Donor-Acceptor Distance (r) The physical separation between the donor and acceptor fluorophores.The ultimate quantity being measured. Calculated using the formula: E = 1 / [1 + (r/R₀)⁶]. nih.gov
Spectral Overlap (J(λ)) The integral of the overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum.A key factor determining the R₀ value. Greater overlap leads to more efficient energy transfer and a larger Förster radius. nih.gov
Orientation Factor (κ²) A factor that accounts for the relative orientation of the donor and acceptor transition dipoles. It can range from 0 to 4.Introduces uncertainty in distance calculations if the dyes are not freely rotating. A value of 2/3 is often assumed for random orientations in solution. nih.gov

Analysis of Protein-Protein Interactions and Conformational Changes

Understanding how proteins interact with each other and how they change shape is fundamental to deciphering cellular processes. nih.govnih.gov Fluorescent probes like this compound are powerful tools for investigating these dynamic events in real-time and within cellular environments. aip.orgmdpi.com

Protein-protein interactions (PPIs) are often studied by labeling the putative interacting partners with a FRET donor and acceptor pair. mdpi.com If the proteins associate, the donor (e.g., a CR 110 conjugate) and acceptor are brought into close proximity, resulting in a detectable FRET signal. nih.gov This approach can confirm direct physical interaction and is used in various methodologies, from ensemble measurements in solution to microscopic imaging of interactions within live cells. lu.semdpi.com The strength and stability of these interactions can be inferred from the magnitude and persistence of the FRET signal. nih.gov

Similarly, FRET is employed to monitor conformational changes within a single protein or protein complex. mdpi.comnih.gov By attaching CR 110 and a suitable acceptor dye to two different locations on a protein, any movement that alters the distance between these two points can be detected as a change in FRET efficiency. mdpi.comoup.com This allows researchers to observe dynamic processes such as protein folding, enzyme activation, or the allosteric regulation of protein function in response to ligand binding or other stimuli. aip.orgnih.gov The high photostability of CR 110 conjugates is particularly beneficial for these studies, as it allows for the long-term observation required to capture transient or slow conformational transitions. jenabioscience.com

Table 2: Biophysical Techniques Using Fluorescent Probes for System Analysis
TechniquePrincipleInformation GainedRole of this compound ConjugatesSource
Ensemble FRET Spectroscopy Measures the average FRET efficiency from a large population of molecules in solution.Provides data on average inter-probe distances, binding affinities, and the stoichiometry of protein complexes.Can serve as a highly photostable and bright donor or acceptor fluorophore, providing robust signals for quantitative analysis. nih.govresearchgate.net
Single-Molecule FRET (smFRET) Monitors FRET within individual molecules, often by immobilizing them on a surface (TIRF microscopy) or observing them diffuse through a confocal volume.Reveals conformational heterogeneity, dynamics, and transient intermediate states that are hidden in ensemble averages.Superior photostability is critical for observing single molecules for extended periods, enabling the tracking of slow dynamic processes. aip.orguzh.ch
Fluorescence Microscopy (FRET Imaging) Visualizes FRET signals within cells, providing spatial information about where and when interactions or conformational changes occur.Maps the subcellular localization of protein-protein interactions and dynamic protein conformational states in their native environment.Bright, stable fluorescence is essential for high-contrast imaging and for time-lapse experiments that follow cellular processes over time. lu.se
Flow Cytometric FRET Measures FRET on a cell-by-cell basis in a large population, allowing for statistical analysis of cellular heterogeneity.Quantifies protein interactions or conformational states in different cell subpopulations.Strong fluorescence signal ensures high sensitivity and accurate detection in high-throughput analysis. nih.gov

Methodological Applications of 5 6 Cr 110, Se in Biological and Chemical Systems

Strategies for Protein and Peptide Labeling with 5(6)-CR 110, SE

The primary strategy for labeling proteins and peptides with this compound involves the reaction of the succinimidyl ester group with primary amino groups, such as the N-terminus of a polypeptide chain or the epsilon-amino group of lysine (B10760008) residues. bocascientific.com This reaction forms a stable amide bond, covalently attaching the fluorescent dye to the biomolecule. The process is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the target amino groups are deprotonated and thus more nucleophilic. bocascientific.com

Optimizing the labeling reaction is crucial for achieving the desired degree of labeling without compromising the biological activity of the protein or peptide. bocascientific.com Several factors must be considered:

pH: The reaction of succinimidyl esters with amines is highly pH-dependent. ulab360.com An optimal pH range of 7.5 to 8.5 is generally recommended for modifying lysine residues. bocascientific.com Higher pH levels can increase the rate of hydrolysis of the succinimidyl ester, reducing labeling efficiency. bocascientific.com

Solvent: this compound is a hydrophobic molecule and should first be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) before being added to the aqueous reaction mixture containing the biomolecule. biotechnologie.debocascientific.com

Buffer Composition: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target biomolecule for reaction with the dye. bocascientific.com Salts like ammonium (B1175870) sulfate (B86663) must also be removed prior to conjugation. ulab360.com

Reactant Concentrations: The molar ratio of the dye to the biomolecule is a critical parameter that needs to be empirically determined for each specific protein or peptide. acs.org A higher dye-to-protein ratio can lead to a higher degree of labeling, but also increases the risk of protein precipitation and loss of function.

Temperature and Time: Labeling reactions are often performed at room temperature or on ice to minimize potential degradation of the biomolecule. bocascientific.comulab360.com The reaction time can be varied to control the extent of labeling.

Table 1: Key Parameters for Optimizing Protein Labeling with this compound

Parameter Recommended Range/Condition Rationale
pH 7.5 - 8.5 Balances amine reactivity with SE hydrolysis. bocascientific.com
Solvent for Dye Anhydrous DMSO or DMF Ensures dye is fully dissolved before addition to aqueous reaction. bocascientific.com
Buffer System Non-amine containing (e.g., phosphate, carbonate) Avoids competition for the reactive dye. bocascientific.com
Temperature Room temperature or 4°C Minimizes biomolecule degradation. bocascientific.comulab360.com
Dye-to-Protein Ratio Empirically determined Controls the degree of labeling. acs.org

Linker Stability: The covalent bond formed by the succinimidyl ester reaction is a key determinant of the conjugate's stability. imrpress.com Instability can lead to the premature release of the dye, which can result in reduced efficacy and potential off-target effects in imaging studies. mdpi.com

Physicochemical Properties: The conjugation of a hydrophobic dye like CR 110 can alter the solubility and aggregation propensity of the target protein. This is a particularly important consideration for antibody-drug conjugates (ADCs), where the stability of the entire molecule is critical. mdpi.comoncotarget.com

Photostability: this compound offers superior photostability compared to fluorescein (B123965) derivatives, making it well-suited for applications that require prolonged exposure to light, such as fluorescence microscopy. biotium.com

Techniques such as chromatography (e.g., size-exclusion or ion-exchange) and electrophoresis are often used to purify the labeled conjugate and assess its integrity. uzh.ch Spectroscopic analysis can be used to determine the degree of labeling by measuring the absorbance of the dye and the protein.

Nucleic Acid Labeling and Hybridization Studies Utilizing this compound

This compound can also be used to label nucleic acids, typically by reacting it with amino-modified oligonucleotides. These fluorescently labeled nucleic acid probes have numerous applications in molecular biology.

Fluorescent oligonucleotide probes are short, single-stranded DNA or RNA molecules that are covalently attached to a fluorescent dye. nih.gov These probes are designed to bind to a specific complementary sequence of DNA or RNA. nih.gov The development of these probes involves several key steps:

Probe Design: The oligonucleotide sequence is designed to be complementary to the target nucleic acid sequence. nih.gov

Modification: A primary amine group is typically introduced at a specific position on the oligonucleotide during chemical synthesis to allow for subsequent labeling with an amine-reactive dye like this compound.

Labeling: The amino-modified oligonucleotide is then reacted with this compound under optimized conditions, similar to those used for protein labeling.

Purification: The labeled probe is purified to remove any unreacted dye and unlabeled oligonucleotides.

These probes can be used in various assays, including those based on fluorescence resonance energy transfer (FRET), where the interaction between two different fluorophores provides information about the proximity of the labeled molecules. nih.gov

Fluorescence in situ hybridization (FISH) is a powerful technique that uses fluorescent probes to detect and localize specific DNA or RNA sequences within cells or tissues. hee.nhs.ukwikipedia.org Probes labeled with this compound can be used in FISH experiments to visualize the location of specific genes or RNA transcripts. The general workflow for FISH involves:

Sample Preparation: The cells or tissue sample are fixed and permeabilized to allow the probe to enter the cells. wikipedia.org

Hybridization: The fluorescently labeled probe is added to the sample and incubated under conditions that promote the binding of the probe to its complementary target sequence. wikipedia.org

Washing: Unbound probes are washed away.

Visualization: The sample is then visualized using a fluorescence microscope to detect the signal from the bound probe. wikipedia.org

The high photostability of 5(6)-CR 110 makes it an excellent choice for FISH, as it allows for robust signal detection even after prolonged imaging. biotium.com

Table 2: Comparison of Fluorophores for Nucleic Acid Labeling

Fluorophore Excitation Max (nm) Emission Max (nm) Key Features
This compound ~498-502 ~521-524 High photostability, pH-insensitive fluorescence (pH 4-9). biotium.comeurogentec.combiotium.com
Fluorescein (FITC/FAM) ~494 ~521 Prone to photobleaching, pH-dependent fluorescence. lubio.cheurogentec.com
TAMRA ~550 ~575 Red fluorescence, used in nucleic acid labeling.

Advanced Imaging Techniques with this compound Conjugates

The favorable spectral properties of this compound have led to its use in a range of advanced imaging techniques. Conjugates of this dye with various biomolecules can be used to study dynamic cellular processes and for diagnostic purposes.

Advanced imaging techniques provide a non-invasive way to assess the heterogeneity of tissues and can be combined with molecular data for improved diagnostics. nih.gov For instance, in the context of cancer therapy, antibody-drug conjugates (ADCs) utilize a monoclonal antibody to deliver a cytotoxic payload to tumor cells. oncotarget.comnih.gov Fluorescently labeled ADCs, potentially using dyes like this compound, can be used in preclinical studies to track the biodistribution and tumor targeting of the conjugate.

Furthermore, the development of activatable probes, where the fluorescence of the dye is initially quenched and then "turned on" in the presence of a specific enzyme or biological condition, represents a growing area of research. nih.gov While specific examples with this compound are not detailed in the provided context, its properties make it a suitable candidate for the development of such smart probes for advanced imaging applications.

Development of Reaction-Based Sensing Applications with this compound

Beyond its use as a static label, the fluorophore core of this compound, carboxyrhodamine 110, can be integrated into reaction-based fluorescent probes. rsc.org These probes are sophisticated molecular tools designed to detect specific analytes through a chemical reaction that induces a change in the fluorophore's emission. rsc.org The fundamental design of such a sensor involves three components: a fluorophore (the signaling unit), a recognition moiety (the analyte-specific reactor), and a linker. nih.gov The interaction of the analyte with the recognition moiety triggers a signaling event, making these sensors powerful for monitoring dynamic processes in complex biological and chemical systems. mdpi.com

The design of a reaction-based probe hinges on coupling an analyte-recognition event to a change in the photophysical properties of the fluorophore. nih.gov While this compound is sold as a labeling reagent, its core structure can be chemically modified to serve as the foundation for a sensor. The carboxyl group on the rhodamine 110 scaffold provides a convenient attachment point for conjugating a custom-designed recognition unit.

A common strategy in probe design is the "off-on" switch mechanism. nih.gov In its native state, the probe is non-fluorescent or "quenched." The reaction with a specific analyte cleaves a quenching group or alters the electronic structure of the fluorophore, restoring its fluorescence. rsc.orgnih.gov For example, probes for hydrogen sulfide (B99878) (H₂S) have been designed where the fluorophore is caged with an azide (B81097) group; the reduction of the azide to an amine by H₂S "turns on" the fluorescence. rsc.org Similarly, probes for detecting reactive oxygen species (ROS) may incorporate a boronate ester that is cleaved by hydrogen peroxide, releasing the fluorescent reporter.

To create a sensor based on carboxyrhodamine 110, one would synthesize a derivative where the fluorophore's emission is controlled by a reaction site specific to the target analyte. For instance, to detect a specific enzyme, a substrate for that enzyme could be attached to the fluorophore in a way that quenches its fluorescence. Enzymatic cleavage of the substrate would release the free, fluorescent carboxyrhodamine 110, providing a direct measure of enzyme activity.

Components and Design Principles of a Hypothetical CR 110-Based Reaction Probe
ComponentFunctionDesign Principle/ExampleSource
Fluorophore The core signaling unit that emits light.Carboxyrhodamine 110 (CR 110) provides a bright and photostable green fluorescence signal. abpbio.com
Recognition Moiety A chemical group that selectively reacts with the target analyte.- A boronate ester for detecting hydrogen peroxide (H₂O₂).
  • An azide group for detecting hydrogen sulfide (H₂S).
  • A specific peptide sequence for detecting a protease.
  • rsc.org
    Linker Connects the fluorophore to the recognition moiety.A stable chemical bond that positions the recognition site correctly without interfering with the fluorophore, unless designed to do so as part of the signaling mechanism. nih.gov
    Quenching/Modulating Group A group that suppresses the fluorophore's emission until a reaction with the analyte occurs.The recognition moiety itself can act as a quencher (e.g., via PeT) or it can be a separate group that is cleaved off upon reaction. nih.govacs.org

    Signal transduction in this context refers to the mechanism by which the chemical event of analyte recognition is converted into a measurable optical signal. mdpi.commdpi.com Several photophysical principles are commonly exploited in the design of fluorescent sensors, any of which could be applied to a system using carboxyrhodamine 110 as the reporter. rsc.org

    Photoinduced Electron Transfer (PeT): In a PeT-based sensor, the recognition unit is often an electron-rich group (like an aniline) or electron-deficient group that can quench the fluorophore's excited state through electron transfer. rsc.orgacs.org When the analyte binds to or reacts with the recognition moiety, its electronic properties are altered, disrupting the PeT process and "turning on" fluorescence.

    Intramolecular Charge Transfer (ICT): ICT probes feature an electron donor and an electron acceptor connected by a π-conjugated system. rsc.org The reaction with an analyte can alter the electron-donating or -accepting strength of the recognition unit, which changes the energy of the ICT state and typically results in a ratiometric shift in the emission wavelength. acs.org This provides a built-in self-calibration, enhancing measurement accuracy. rsc.org

    Förster Resonance Energy Transfer (FRET): FRET is the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule (which can be another fluorophore or a quencher). rsc.org A sensor can be designed where analyte binding induces a conformational change (e.g., folding or cleavage) that alters the distance between a FRET donor/acceptor pair, leading to a change in the emission spectrum. acs.org

    Analyte-Induced Chemical Reaction: This is a direct approach where the analyte chemically transforms the probe. rsc.org As discussed previously, this can involve cleaving a bond to release a quenching group or modifying the π-conjugated system of the fluorophore itself, causing a significant change in its absorption and/or emission properties. nih.gov

    The development of a sensor using the carboxyrhodamine 110 scaffold would involve synthetically attaching a recognition unit that operates via one of these mechanisms, transforming the static labeling dye into a dynamic reporter of chemical or biological activity.

    Signal Transduction Mechanisms in Fluorescent Probes
    MechanismPrincipleResulting SignalSource
    Photoinduced Electron Transfer (PeT)Analyte interaction disrupts electron transfer between the recognition unit and the fluorophore.Fluorescence "turn-on" or "turn-off." rsc.orgacs.org
    Intramolecular Charge Transfer (ICT)Analyte interaction alters the electronic push-pull character of the probe.Shift in emission wavelength (ratiometric signal). rsc.orgacs.org
    Förster Resonance Energy Transfer (FRET)Analyte-induced conformational change alters the distance between a donor-acceptor pair.Change in the ratio of donor-to-acceptor emission. rsc.orgacs.org
    Reaction-Based TransformationAnalyte chemically reacts with the probe, cleaving a group or modifying the fluorophore structure.Strong fluorescence "turn-on" or a large colorimetric/fluorescent shift. rsc.orgnih.gov

    Computational and Theoretical Studies of 5 6 Cr 110, Se

    Quantum Chemical Calculations for Prediction of Electronic States and Spectra

    Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties that govern the absorption and fluorescence of 5(6)-CR 110, SE. These methods can predict the energies of electronic states and the probabilities of transitions between them, which are directly related to the molecule's spectroscopic characteristics.

    Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. aps.orgarabjchem.orgethernet.edu.etabinit.orgmpg.de It provides a computationally efficient way to determine the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and provide insights into the nature of the electronic transitions, such as identifying them as π-π* transitions localized on the xanthene ring system. The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional. acs.org

    Table 1: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Rhodamine-type Dye

    Electronic Transition Excitation Energy (eV) Oscillator Strength (f)
    S₀ → S₁ 2.35 0.85
    S₀ → S₂ 2.89 0.12
    S₀ → S₃ 3.15 0.05

    While TD-DFT provides information about electronic transitions, a more complete simulation of absorption and emission spectra requires the inclusion of vibronic effects, which arise from the coupling of electronic and vibrational states. aip.orgresearchgate.net The shape and width of spectral bands are significantly influenced by these vibronic couplings. nih.gov Computational models that incorporate the Franck-Condon principle can simulate the vibrational fine structure of electronic spectra. aip.org These simulations can reproduce the characteristic broadening of the absorption and emission bands observed experimentally and provide a more accurate prediction of the spectral line shape. torvergata.it Advanced methods may also account for environmental effects, such as solvent interactions, which can further modulate the spectral properties. aip.org

    Molecular Dynamics Simulations of this compound Interactions with Solvents and Biomolecules

    Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its conjugates at an atomic level. acs.orgchalmers.semdpi.com By simulating the movements of atoms over time, MD can provide insights into the conformational flexibility of the molecule and its interactions with the surrounding environment, such as solvent molecules or biomolecules to which it is conjugated. researchgate.netresearchgate.net

    When this compound is used as a fluorescent label for a biomolecule that in turn binds to a target, computational methods can be employed to predict the binding site and calculate the interaction energies. nih.govchemrxiv.org Docking algorithms can predict the preferred orientation of the labeled biomolecule within the binding pocket of its target. nih.gov Following docking, MD simulations can be used to refine the binding pose and calculate the binding free energy, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.govmdpi.com These calculations provide a quantitative estimate of the binding affinity and can identify key residues involved in the interaction. rsc.org

    Table 2: Illustrative Interaction Energy Contributions for a Labeled Ligand-Protein Complex

    Energy Component Contribution (kcal/mol)
    Van der Waals Energy -45.8
    Electrostatic Energy -20.5
    Polar Solvation Energy 35.2
    Nonpolar Solvation Energy -5.1
    Total Binding Free Energy -36.2

    Development of Computational Models for Fluorescence Imaging

    Computational models are increasingly being developed to enhance and interpret fluorescence imaging data. nih.govpnas.orgresearchgate.net These models can range from simulating light propagation in tissue to developing algorithms for quantitative image analysis. nih.gov For applications involving this compound, computational models can be used to correct for artifacts in fluorescence images, such as those arising from light scattering or autofluorescence. acs.org Furthermore, models can be developed to quantify the concentration of the fluorescent probe within a specific region of interest, enabling more precise measurements in biological systems. researchgate.net The development of such models is crucial for translating the qualitative information from fluorescence images into quantitative biological insights.

    Future Directions and Emerging Research Avenues for 5 6 Cr 110, Se Based Probes

    Rational Design Principles for Next-Generation 5(6)-CR 110, SE Derivatives

    The development of new and improved fluorescent probes is increasingly guided by rational design principles, a strategy that leverages an understanding of structure-function relationships to create molecules with desired properties. mdpi.comnih.govacs.org For derivatives of this compound, this involves a multi-faceted approach aimed at enhancing their performance in complex biological systems.

    A primary focus is the modification of the core rhodamine structure to fine-tune its photophysical characteristics. This includes strategies to shift excitation and emission wavelengths further into the near-infrared (NIR) spectrum, which is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. acs.orgrsc.org The incorporation of silicon atoms to create silicon-rhodamine (SiR) dyes is a prime example of this, resulting in probes with enhanced brightness and photostability. rsc.orgacs.orgresearchgate.net

    Another key principle is the optimization of the linker connecting the this compound fluorophore to its target recognition moiety. The composition, rigidity, and orientation of this linker can significantly impact the binding affinity and specificity of the probe. biorxiv.org Furthermore, the design of "turn-on" probes, where fluorescence is quenched until the probe binds to its target, is a major area of research. This is often achieved by incorporating a spirolactam ring into the rhodamine structure, which opens upon target binding, leading to a dramatic increase in fluorescence. mdpi.comspectroscopyonline.com

    The principles of molecular combination and hybridization are also being employed to develop derivatives with enhanced efficacy and reduced toxicity. mdpi.com This involves conjugating the this compound core to other molecules to create hybrid probes with dual functionalities.

    Table 1: Key Rational Design Strategies for this compound Derivatives

    Design PrincipleObjectiveExample Application
    Structural Modification Tune photophysical properties (e.g., shift to NIR)Development of silicon-rhodamine (SiR) probes for deep-tissue imaging. rsc.orgacs.orgresearchgate.net
    Linker Optimization Improve binding affinity and specificityFine-tuning PROTAC linkers for enhanced protein degradation. biorxiv.org
    "Turn-On" Mechanism Increase signal-to-noise ratioSpirolactam ring-opening probes for detecting metal ions. mdpi.comspectroscopyonline.com
    Molecular Hybridization Create multifunctional probesCombining with other therapeutic or imaging agents. mdpi.com

    Integration of this compound into Advanced Multimodal Probes

    To overcome the limitations of any single imaging modality, there is a growing trend towards the development of multimodal probes that combine the strengths of different techniques. nih.govnih.govnih.gov this compound and its derivatives are being integrated into these advanced systems to provide a fluorescent component alongside other imaging reporters.

    A common strategy involves combining fluorescence imaging with magnetic resonance imaging (MRI). nih.gov For instance, liposomes can be co-loaded with a rhodamine derivative and a gadolinium-based contrast agent, enabling both optical and MR detection. nih.gov This allows for the high-resolution anatomical detail of MRI to be complemented by the high sensitivity of fluorescence imaging. nih.govnih.gov

    Another approach is the creation of theranostic probes, which combine diagnostic imaging with therapeutic capabilities in a single agent. thno.org A small-molecule probe, for example, might incorporate a rhodamine for fluorescence imaging and a photosensitizer for photodynamic therapy, all connected by a linker that is cleavable in the tumor microenvironment. thno.org

    The development of probes for advanced microscopy techniques, such as stimulated emission depletion (STED) microscopy, also represents a significant area of research. By replacing fluorescent proteins with brighter and more photostable organic dyes like silicon-rhodamine, researchers can achieve improved resolution and perform time-lapse super-resolution imaging. elifesciences.org

    Table 2: Examples of Multimodal Probes Incorporating Rhodamine Derivatives

    Modalities CombinedProbe ComponentsApplication
    Fluorescence & MRI Rhodamine derivative and Gadolinium (Gd) chelateBimodal imaging of tumors. nih.gov
    Fluorescence & Photodynamic Therapy Rhodamine and a photosensitizerTheranostic probes for cancer. thno.org
    Fluorescence & Super-Resolution Microscopy Silicon-rhodamine (SiR) dyesHigh-resolution imaging of cellular structures. elifesciences.org
    Fluorescence & PET Rhodamine derivative and a positron-emitting radionuclideDual-modality imaging for enhanced diagnostic data. nih.govnih.gov

    Exploration of this compound in New Chemical and Biological Environments

    The versatility of this compound and its derivatives allows for their application in a wide array of new and challenging environments, from complex biological systems to diverse geological settings.

    In the biological realm, there is a push to develop probes that can function in living cells and whole organisms to study dynamic processes in real-time. rsc.orgresearchgate.net This includes the design of fluorogenic probes that are initially non-fluorescent but become brightly emissive upon reacting with a specific analyte, such as an enzyme or a reactive oxygen species. nih.gov The development of probes for multicolor imaging is another active area, enabling the simultaneous visualization of multiple targets within a cell. nih.gov

    Beyond the life sciences, the principles of fluorescence sensing are being applied to environmental monitoring. Probes based on the rhodamine scaffold are being designed to detect heavy metal ions in aqueous solutions, which is crucial for environmental safety and public health. mdpi.comspectroscopyonline.comnih.gov These probes often utilize a "turn-on" mechanism, providing a clear visual signal in the presence of the target metal.

    Furthermore, the study of advanced argillic minerals in geology can benefit from the understanding of chemical reactions in different environments. researchgate.netgeoscienceworld.org While not a direct application of this compound, the chemical principles underlying probe design, such as pH sensitivity and metal ion binding, are relevant to understanding mineral formation processes in diverse geological settings, from volcanic vents to supergene environments. researchgate.netgeoscienceworld.org

    Methodological Advancements in High-Throughput Screening Using this compound Conjugates

    High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of compounds. researchgate.net Fluorescent probes, including those derived from this compound, are integral to many HTS assays due to their high sensitivity and compatibility with automated systems.

    One of the key advancements is the miniaturization of HTS assays, which reduces reagent costs and allows for even higher throughput. researchgate.net Homogeneous fluorescence detection methods, where the signal is measured directly in the assay well without separation steps, are particularly well-suited for miniaturized formats. researchgate.net Fluorescence lifetime-based methods are emerging as a powerful tool in HTS, offering a more robust measurement that is less susceptible to artifacts like background fluorescence and light scattering compared to traditional intensity-based measurements. researchgate.net

    The development of novel assay formats is also expanding the utility of this compound conjugates in HTS. For example, new platforms are being designed to screen for genes that control the spread of antibiotic resistance, a critical area of research in microbiology. nih.gov These platforms often rely on fluorescent reporters to measure the efficiency of processes like bacterial conjugation. nih.gov

    The continuous development of brighter and more photostable fluorophores, such as derivatives of this compound, is crucial for improving the quality and reliability of HTS data. These next-generation dyes contribute to better signal-to-noise ratios and enable the development of more sensitive and robust assays. thomassci.com

    Q & A

    Basic Research Questions

    Q. How should a research question for studying 5(6)-CR 110, SE be formulated to ensure methodological rigor?

    • Answer : A robust research question must be specific (e.g., "How does pH affect the fluorescence quantum yield of this compound?"), feasible (accounting for lab resources and time), and theoretically grounded (e.g., linking to photophysical principles). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate suitability . Avoid overly broad questions (e.g., "What are the properties of this compound?") to maintain focus on testable variables .

    Q. What experimental design considerations are critical for initial characterization of this compound?

    • Answer : Prioritize reproducibility by standardizing protocols for synthesis, purification, and spectroscopic analysis (e.g., NMR, HPLC). Include control experiments (e.g., solvent blanks, reference compounds) to isolate signal artifacts. Use factorial designs to systematically vary parameters like temperature or concentration, enabling identification of dominant factors influencing reactivity .

    Q. How can researchers ensure data validity when analyzing contradictory spectral results (e.g., fluorescence vs. absorbance data)?

    • Answer : Apply triangulation by cross-validating results with multiple techniques (e.g., mass spectrometry for purity, XRD for structural confirmation). Statistically assess outliers using Grubbs' test or robust regression. Document instrument calibration protocols to rule out systematic errors .

    Advanced Research Questions

    Q. How can theoretical frameworks (e.g., DFT calculations) be integrated into mechanistic studies of this compound’s reactivity?

    • Answer : Align experimental data with computational models to predict reaction pathways. For example, correlate observed rate constants with calculated activation energies. Use software like Gaussian or ORCA for molecular dynamics simulations, ensuring basis sets and solvation models match experimental conditions .

    Q. What methodologies resolve contradictions in reported synthesis pathways (e.g., conflicting yields or byproducts)?

    • Answer : Conduct reaction optimization studies using Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). Compare literature protocols under controlled conditions, and employ kinetic profiling (e.g., in-situ IR spectroscopy) to detect intermediate species that may explain discrepancies .

    Q. How should researchers address reproducibility challenges in catalytic applications of this compound?

    • Answer : Implement open science practices: publish detailed synthetic procedures (including batch-specific reagent purity), share raw data in repositories, and use standardized metrics (e.g., turnover number, TOF) for cross-study comparisons. Replicate experiments across independent labs to confirm robustness .

    Methodological Resources

    • Data Analysis : Use tools like OriginLab or Python’s SciPy for multivariate analysis of spectral datasets. Apply PCA (Principal Component Analysis) to deconvolute overlapping signals in fluorescence spectra .
    • Ethical Reporting : Adhere to COPE guidelines for disclosing conflicts of interest and data manipulation risks. For novel compounds, provide full spectroscopic evidence (e.g., 1^1H/13^{13}C NMR, HRMS) to support structural claims .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.